molecular formula C15H18FNO3 B12998004 Benzyl 4-fluoro-3-oxoazocane-1-carboxylate

Benzyl 4-fluoro-3-oxoazocane-1-carboxylate

Cat. No.: B12998004
M. Wt: 279.31 g/mol
InChI Key: KPTZJBMWORAHBV-UHFFFAOYSA-N
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Description

Benzyl 4-fluoro-3-oxoazocane-1-carboxylate: is a synthetic organic compound that belongs to the class of azocane derivatives This compound is characterized by the presence of a benzyl group, a fluorine atom, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-fluoro-3-oxoazocane-1-carboxylate typically involves the reaction of benzylamine with 4-fluoro-3-oxoazocane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-fluoro-3-oxoazocane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl 4-fluoro-3-oxoazocane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-fluoro-3-oxoazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzyl 4-oxoazepane-1-carboxylate: Similar structure but lacks the fluorine atom.

    Benzyl 4-fluoro-3-oxoazepane-1-carboxylate: Similar structure but with a different ring size.

Uniqueness: Benzyl 4-fluoro-3-oxoazocane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

benzyl 4-fluoro-3-oxoazocane-1-carboxylate

InChI

InChI=1S/C15H18FNO3/c16-13-8-4-5-9-17(10-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

KPTZJBMWORAHBV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(=O)C(C1)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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